4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium
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Overview
Description
4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium is a diazonium salt that features a benzene ring substituted with a diazonium group and a triethoxysilylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium typically involves the diazotization of an aromatic amine precursor. The process begins with the preparation of 4-[3-(Triethoxysilyl)propoxy]aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, where copper(I) salts facilitate the substitution.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: These reactions often require alkaline conditions and are performed at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are characterized by their vivid colors and are used in dyes and pigments.
Scientific Research Applications
4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium has several applications in scientific research:
Materials Science: It is used in the functionalization of surfaces and the preparation of hybrid organic-inorganic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various aromatic compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, by forming a cationic intermediate that facilitates the replacement or addition of functional groups . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trimethoxysilyl)propoxy]benzene-1-diazonium
- 4-[3-(Triethoxysilyl)propoxy]aniline
- 4-[3-(Triethoxysilyl)propoxy]benzene
Uniqueness
4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium is unique due to the presence of both a diazonium group and a triethoxysilylpropoxy group. This combination allows for versatile reactivity and the ability to form stable bonds with both organic and inorganic substrates, making it valuable in the synthesis of hybrid materials and functionalized surfaces .
Properties
CAS No. |
61726-50-9 |
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Molecular Formula |
C15H25N2O4Si+ |
Molecular Weight |
325.45 g/mol |
IUPAC Name |
4-(3-triethoxysilylpropoxy)benzenediazonium |
InChI |
InChI=1S/C15H25N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-12-18-15-10-8-14(17-16)9-11-15/h8-11H,4-7,12-13H2,1-3H3/q+1 |
InChI Key |
KWULFPZAKRCORA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC1=CC=C(C=C1)[N+]#N)(OCC)OCC |
Origin of Product |
United States |
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